molecular formula C9H14O2 B2538198 2-Hydroxybicyclo[3.3.1]nonan-9-one CAS No. 2568-21-0

2-Hydroxybicyclo[3.3.1]nonan-9-one

Cat. No. B2538198
CAS RN: 2568-21-0
M. Wt: 154.209
InChI Key: DXCDASFNJFCEFP-UHFFFAOYSA-N
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Description

2-Hydroxybicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C9H14O2 . It contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of 2-Hydroxybicyclo[3.3.1]nonan-9-one derivatives has been reported in several studies . For instance, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives have been synthesized in good yield . The structures of these compounds were established based on IR, 1H, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 2-Hydroxybicyclo[3.3.1]nonan-9-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 26 bond(s) including 12 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 2 six-membered ring(s), 1 eight-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxybicyclo[3.3.1]nonan-9-one are significant for its overall structure . For instance, the hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .


Physical And Chemical Properties Analysis

2-Hydroxybicyclo[3.3.1]nonan-9-one has a molecular weight of 154.21 . It is a powder at room temperature . Its melting point is between 178-180°C .

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which includes 2-Hydroxybicyclo[3.3.1]nonan-9-one, is predominant in many biologically active natural products . These compounds are attractive to researchers for their potential use as potent anticancer entities . The unique characteristics of these compounds compared to others make them a promising area of research for anticancer chemotherapeutics .

Asymmetric Catalysis

Derivatives of bicyclo [3.3.1]nonane, including 2-Hydroxybicyclo[3.3.1]nonan-9-one, are of interest in the field of asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.

Ion Receptors

Another application of 2-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives is their use as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.

Metallocycles

2-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives have been found to have successful applications as metallocycles . Metallocycles are cyclic compounds that contain one or more metal atoms in the ring.

Molecular Tweezers

Molecular tweezers are a type of host molecule that can form complexes with guest molecules. 2-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives have been used in the creation of molecular tweezers .

Synthesis of Bicyclo[3.3.1]nonan-2-ene

2-Hydroxybicyclo[3.3.1]nonan-9-one has been used in the preparation of bicyclo[3.3.1]nonan-2-ene . This compound is a key intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

While specific mechanisms of action for 2-Hydroxybicyclo[3.3.1]nonan-9-one are not detailed in the search results, it’s worth noting that derivatives of this compound have shown significant activities against bacterial and fungal strains .

Safety and Hazards

While specific safety and hazards data for 2-Hydroxybicyclo[3.3.1]nonan-9-one is not available, general precautions include avoiding dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

While specific future directions for 2-Hydroxybicyclo[3.3.1]nonan-9-one are not detailed in the search results, it’s worth noting that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others . Therefore, it continues to be an area of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-hydroxybicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-5-4-6-2-1-3-7(8)9(6)11/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDASFNJFCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C(C1)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybicyclo[3.3.1]nonan-9-one

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